VIHS

Beschreibung

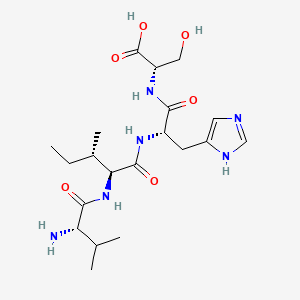

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H34N6O6 |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C20H34N6O6/c1-5-11(4)16(26-18(29)15(21)10(2)3)19(30)24-13(6-12-7-22-9-23-12)17(28)25-14(8-27)20(31)32/h7,9-11,13-16,27H,5-6,8,21H2,1-4H3,(H,22,23)(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t11-,13-,14-,15-,16-/m0/s1 |

InChI-Schlüssel |

NRXQHOMUPNKDCI-YDMUCJKGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The VHS Protein Domain: A Technical Guide to its Core Functions in Cellular Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

The VHS (Vps27, Hrs, and STAM) domain is a conserved protein module of approximately 150 amino acids found in a variety of eukaryotic proteins that play critical roles in vesicular trafficking and signal transduction.[1] Its discovery in proteins central to endosomal sorting and receptor downregulation has established the VHS domain as a key player in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the VHS domain's function, structure, and interactions, with a focus on the quantitative and methodological details pertinent to researchers in cellular and molecular biology and those involved in drug discovery targeting these pathways.

Core Function: A Versatile Sorting Signal Receptor

The primary function of the VHS domain is to act as a receptor for sorting signals on cargo proteins, thereby directing them to specific subcellular destinations.[1][2] This role is crucial for processes such as the trafficking of lysosomal hydrolases, the downregulation of cell surface receptors, and the sorting of ubiquitinated proteins. VHS domains are typically located at the N-terminus of proteins, a position that is thought to be important for their function.[1]

Proteins containing VHS domains can be broadly categorized based on their domain architecture and function:

-

GGA (Golgi-localized, γ-adaptin ear homology domain, ARF-binding) proteins: These proteins are key regulators of protein trafficking from the trans-Golgi network (TGN) to endosomes.[1]

-

ESCRT-0 complex proteins (Hrs and STAM): This complex is the initial component of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, which is essential for the sorting of ubiquitinated cargo into multivesicular bodies (MVBs) for subsequent lysosomal degradation.[3]

-

Tom1 (Target of Myb1) family proteins: These proteins are involved in endosomal trafficking and have been implicated in linking ubiquitinated proteins to the clathrin machinery.[4]

Structural Biology of the VHS Domain

The three-dimensional structure of the VHS domain reveals a conserved fold consisting of a right-handed superhelix of eight α-helices.[1][3] This architecture creates a surface with distinct charged patches that are crucial for its interaction with binding partners.[2]

The crystal structure of the VHS domain from human Tom1 has been solved at 1.5 Å resolution, revealing a surface with a basic patch on one side and a negatively charged ridge on the opposite side.[5] Similarly, the crystal structure of the tandem VHS and FYVE domains of Drosophila Hrs shows the VHS domain forming a rectangular base of a pyramidal structure.[3] These structural studies provide a framework for understanding the molecular basis of VHS domain interactions.

Molecular Interactions and Signaling Pathways

The function of the VHS domain is defined by its specific interactions with various molecular partners, including sorting motifs on cargo proteins and other components of the trafficking machinery.

Interaction with Acidic Dileucine Motifs

A primary and well-characterized function of the VHS domain in GGA proteins is its ability to recognize and bind to acidic cluster-dileucine (AC-LL) sorting signals present in the cytoplasmic tails of cargo proteins.[1] A prominent example is the interaction between the GGA VHS domain and the mannose-6-phosphate receptors (MPRs), which are responsible for transporting lysosomal hydrolases from the TGN to lysosomes. This interaction is critical for the proper sorting of these enzymes.

Interaction with Ubiquitin

Several VHS domains, particularly those in the ESCRT-0 proteins Hrs and STAM, have been shown to bind ubiquitin. This interaction is fundamental to their role in sorting ubiquitinated membrane proteins for degradation. The STAM1 VHS domain binds to ubiquitin via a hydrophobic patch, with Trp26 playing a pivotal role in this recognition.[6]

Signaling Pathways

The VHS domain is a key component in signaling pathways that regulate protein trafficking and degradation. The ESCRT pathway, initiated by the VHS domain-containing ESCRT-0 complex, is a prime example.

ESCRT-0 Mediated Sorting of Ubiquitinated Cargo

Caption: ESCRT-0 pathway for sorting ubiquitinated cargo.

Quantitative Analysis of VHS Domain Interactions

The affinity and thermodynamics of VHS domain interactions are critical for understanding their biological function. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been employed to quantify these interactions.

| VHS Domain Protein | Binding Partner | Technique | Dissociation Constant (Kd) | Thermodynamic Parameters (ΔH, TΔS) | Reference |

| Human Tom1 | PtdIns5P | ITC | 1.8 ± 0.2 µM (Site 1), 25 ± 3 µM (Site 2) | ΔH₁=3.2±0.1 kcal/mol, TΔS₁=11.1 kcal/mol; ΔH₂=1.1±0.1 kcal/mol, TΔS₂=7.5 kcal/mol | [7][8] |

| Human Tom1 | Ubiquitin | ITC | 130 ± 20 µM | ΔH=-1.3±0.1 kcal/mol, TΔS=4.1 kcal/mol | [7] |

| Human STAM1 | Ubiquitin | NMR | 52 ± 10 µM | Not Reported | [9] |

| Human STAM1 | Ubiquitin | NMR | 41 ± 6 µM | Not Reported | [9] |

| Yeast Vps27 | Ubiquitin | SPR | 180 ± 20 µM | Not Reported | [10] |

| Yeast Hse1 | Ubiquitin | SPR | 200 ± 20 µM | Not Reported | [10] |

| Human STAM1 | Ubiquitin | SPR | 220 ± 20 µM | Not Reported | [10] |

| Human Hrs | Ubiquitin | SPR | > 2 mM | Not Reported | [10] |

| Human GGA3 | Ubiquitin | SPR | 1.0 ± 0.1 mM | Not Reported | [10] |

| Human Tom1 | Ubiquitin | SPR | 1.2 ± 0.1 mM | Not Reported | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of VHS domain function. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) for Endogenous Interactions

This protocol is designed to isolate and identify interaction partners of an endogenous VHS domain-containing protein.

Workflow for Co-Immunoprecipitation

Caption: A generalized workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Lysis: Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[11]

-

Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a specific antibody against the VHS domain-containing protein of interest overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting with antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel interactors.[12][13]

GST Pull-Down Assay for Direct Interactions

This in vitro technique is used to confirm direct protein-protein interactions.

Workflow for GST Pull-Down Assay

Caption: A generalized workflow for a GST Pull-Down Assay.

Methodology:

-

Protein Expression and Purification: Express the VHS domain as a Glutathione S-Transferase (GST) fusion protein in E. coli and purify it using glutathione-agarose beads.[14][15]

-

Immobilization: Bind the purified GST-VHS domain fusion protein (bait) to fresh glutathione-agarose beads.

-

Binding: Incubate the immobilized bait protein with a purified potential interacting protein (prey) or a cell lysate containing the prey protein.

-

Washing: Wash the beads with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound proteins.[16]

-

Elution: Elute the bait and any bound prey proteins using an elution buffer containing reduced glutathione.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[17]

Methodology:

-

Sample Preparation: Dialyze both the VHS domain protein and the ligand into the same buffer to minimize heats of dilution.[17] Degas the solutions to prevent air bubbles.

-

ITC Experiment: Place the VHS domain protein in the sample cell and the ligand in the injection syringe. Perform a series of injections of the ligand into the sample cell while monitoring the heat change.[18]

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).[20][21][22]

Methodology:

-

Ligand Immobilization: Covalently immobilize the VHS domain protein (ligand) onto the surface of a sensor chip.[23]

-

Analyte Injection: Flow different concentrations of the interacting partner (analyte) over the sensor surface and monitor the change in the refractive index in real-time.[24]

-

Kinetic Analysis: Measure the association rate (kon) during analyte injection and the dissociation rate (koff) during buffer flow.

-

Data Fitting: Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[23]

Conclusion

The VHS domain is a multifaceted protein module with a central role in orchestrating protein sorting and trafficking within the eukaryotic cell. Its ability to recognize specific sorting signals, such as acidic dileucine motifs and ubiquitin, underscores its importance in maintaining cellular function. A thorough understanding of the structure, function, and quantitative binding parameters of VHS domains is crucial for elucidating the intricate network of vesicular transport and for the development of novel therapeutic strategies targeting diseases associated with defects in these pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the fascinating biology of the VHS protein domain.

References

- 1. VHS Protein Domain | Cell Signaling Technology [cellsignal.com]

- 2. VHS domain -- a longshoreman of vesicle lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of the VHS and FYVE tandem domains of Hrs, a protein involved in membrane trafficking and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Structure of the VHS domain of human Tom1 (target of myb 1): insights into interactions with proteins and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a novel ubiquitin binding site of STAM1 VHS domain by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preferential phosphatidylinositol 5-phosphate binding contributes to a destabilization of the VHS domain structure of Tom1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. song.korea.ac.kr [song.korea.ac.kr]

- 10. VHS domains of ESCRT-0 cooperate in high-avidity binding to polyubiquitinated cargo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

- 15. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Pull-down assays [sigmaaldrich.com]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Isothermal titration calorimetry [cureffi.org]

- 19. tainstruments.com [tainstruments.com]

- 20. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to VHS Domain-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the VHS (Vps27, Hrs, and STAM) domain and the proteins that contain it. The VHS domain is a crucial module in cellular trafficking, playing a pivotal role in sorting and transporting cargo within the endosomal system. Its dysfunction has been implicated in various diseases, making it a significant area of study for therapeutic development.

Introduction to the VHS Domain

The VHS domain is a conserved protein module of approximately 140-150 amino acids. It adopts a superhelical structure composed of eight alpha-helices, creating a surface for protein-protein and protein-lipid interactions. Primarily located at the N-terminus of proteins, the VHS domain is a key player in vesicular trafficking, particularly in recognizing and binding to cargo destined for transport.

Human Proteins Containing a VHS Domain

Several human proteins have been identified that contain a VHS domain. These proteins are categorized based on their domain architecture and function. The following table summarizes the key human VHS domain-containing proteins.

| Protein Family | Members | Other Key Domains | Primary Function |

| STAM | STAM1, STAM2 (EAST1) | SH3, UIM | Component of the ESCRT-0 complex, involved in the sorting of ubiquitinated cargo into the multivesicular body (MVB) pathway.[1] |

| Hrs | HGS (Hrs) | FYVE, UIM, Coiled-coil | Component of the ESCRT-0 complex, recognizes ubiquitinated cargo and phosphatidylinositol 3-phosphate on endosomal membranes. |

| GGA | GGA1, GGA2, GGA3 | GAT, GAE | Adaptor proteins that mediate the sorting of mannose-6-phosphate receptors (MPRs) from the trans-Golgi network (TGN) to endosomes.[2][3][4][5][6] |

| Tom1 | Tom1, Tom1L1, Tom1L2 | GAT | Involved in endosomal sorting and trafficking, interacts with Tollip and ubiquitin.[7][8][9][10] |

Quantitative Analysis of VHS Domain Interactions

The function of VHS domain proteins is intrinsically linked to their ability to bind specific partners. The following table presents available quantitative data on these interactions.

| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |

| STAM1 VHS domain + Ubiquitin | Isothermal Titration Calorimetry (ITC) | 52.4 µM | [1] |

| STAM1 UIM + Ubiquitin | Isothermal Titration Calorimetry (ITC) | 94.9 µM | [1] |

| GGA VHS domain + CI-MPR cytoplasmic tail | Surface Plasmon Resonance (SPR) | ~7 µM | [11] |

| GGA VHS domain + CD-MPR cytoplasmic tail | Surface Plasmon Resonance (SPR) | ~8 µM | [11] |

Key Signaling Pathways Involving VHS Domain Proteins

VHS domain-containing proteins are integral components of several critical cellular signaling and trafficking pathways.

The ESCRT-0 Pathway in Ubiquitinated Cargo Sorting

The ESCRT-0 complex, composed of STAM and Hrs, is the initial step in the endosomal sorting machinery required for transport (ESCRT) pathway. This pathway is essential for the degradation of ubiquitinated membrane proteins.

Caption: The ESCRT-0 complex recognizes ubiquitinated cargo on the endosomal membrane.

GGA-Mediated Trafficking of Mannose-6-Phosphate Receptors

GGA proteins act as adaptors to sort mannose-6-phosphate receptors (MPRs), which carry lysosomal hydrolases, from the trans-Golgi network (TGN) to endosomes.

References

- 1. Solution structure of UIM and interaction of tandem ubiquitin binding domains in STAM1 with ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Sorting of mannose 6-phosphate receptors mediated by the GGAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian GGAs act together to sort mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of the cation-dependent mannose 6-phosphate receptor with GGA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. researchgate.net [researchgate.net]

- 9. The ancestral ESCRT protein TOM1L2 selects ubiquitinated cargoes for retrieval from cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A TOM1 variant impairs interaction with TOLLIP, autophagosome-lysosome fusion and regulation of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

The Core Structure of the VHS Domain in the Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs) Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs) is a pivotal protein in the intricate cellular machinery of endosomal sorting, playing a critical role in the trafficking and degradation of ubiquitinated membrane proteins.[1][2] Its function is crucial for the down-regulation of signaling from various receptors, including the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor, making it a protein of significant interest in both fundamental cell biology and therapeutic development.[3][4][5] At the heart of Hrs's function lies its N-terminal VHS domain, a highly conserved structural motif that mediates key protein-protein interactions. This technical guide provides a comprehensive overview of the core structure of the VHS domain in the Hrs protein, detailing its structural features, binding properties, and the experimental methodologies used to elucidate its function.

Core Structure of the Hrs VHS Domain

The VHS (Vps27, Hrs, and STAM) domain is an approximately 140-150 amino acid module located at the N-terminus of the Hrs protein.[6][7] Structurally, the VHS domain adopts a right-handed superhelical fold composed of eight α-helices.[6][7] This elongated and curved architecture creates a solvent-exposed surface with distinct charged patches, which are critical for its interaction with other proteins.[6][8] The core of the domain is primarily composed of hydrophobic residues, while the surface is decorated with polar, acidic, and basic residues, facilitating its diverse binding capabilities.[7]

The crystal structure of the tandem VHS and FYVE domains of Drosophila Hrs, resolved at 2 Å, reveals a pyramidal arrangement where the larger VHS domain forms the base.[9] This structural organization underscores the modular nature of Hrs, where the VHS domain acts in concert with other domains to orchestrate the complex process of endosomal sorting.

Table 1: Structural Parameters of the Drosophila Hrs VHS Domain

| Parameter | Value | Reference |

| PDB ID | 1DVP | [9] |

| Resolution | 2.0 Å | [9] |

| Residue Range | 1-153 | [9] |

| Secondary Structure | 8 α-helices | [9] |

| Overall Fold | Right-handed superhelix | [7][9] |

Ligand Binding and Function

A primary function of the Hrs VHS domain is the recognition and binding of ubiquitinated cargo proteins destined for lysosomal degradation.[2][10] While the affinity of a single VHS domain for monoubiquitin is relatively weak, the context of the entire ESCRT-0 complex, where Hrs dimerizes with STAM (Signal-Transducing Adaptor Molecule), significantly enhances binding avidity, particularly for polyubiquitin chains.[10][11] The VHS domain of STAM1, a close homolog of Hrs, has been shown to bind ubiquitin with a dissociation constant (Kd) in the micromolar to millimolar range.[10] The intact human ESCRT-0 complex, however, exhibits a 50-fold higher affinity for K63-linked tetraubiquitin compared to monoubiquitin, highlighting the cooperative nature of ubiquitin recognition.[11]

The VHS domain of GGA proteins, which share structural similarity with the Hrs VHS domain, recognizes an acidic di-leucine motif present in the cytoplasmic tails of sorting receptors.[7][12] While the Hrs VHS domain's primary ligand is ubiquitin, the conserved structural features suggest a potential for recognizing other motifs as well.

Table 2: Binding Affinities of VHS Domains and ESCRT-0

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| STAM1 VHS domain - Ubiquitin | Surface Plasmon Resonance (SPR) | 100 µM – 2 mM | [10] |

| Human ESCRT-0 - K63-linked tetraubiquitin | Not specified | ~50-fold higher affinity than for monoubiquitin | [11] |

| Hrs VHS domain - Ubiquitin | Surface Plasmon Resonance (SPR) | Weak binding | [10] |

Signaling Pathways Involving the Hrs VHS Domain

The Hrs protein, through its VHS domain and other functional motifs, is a key regulator in several critical signaling pathways. By mediating the endosomal sorting and subsequent degradation of activated receptors, Hrs plays a crucial role in attenuating cellular signals.

Endosomal Sorting Pathway

Hrs is a central component of the ESCRT-0 complex, which is the first step in the endosomal sorting machinery required for transport. The process begins with the recognition of ubiquitinated cargo by the ESCRT-0 complex on the surface of early endosomes. This initiates the sequestration of the cargo into invaginations of the endosomal membrane, leading to the formation of multivesicular bodies (MVBs). The cargo is then ultimately delivered to the lysosome for degradation.

Role in EGFR and TGF-β Signaling

Hrs is directly involved in the down-regulation of signaling from receptor tyrosine kinases like EGFR and the TGF-β receptor. Upon ligand binding and activation, these receptors are ubiquitinated and internalized into early endosomes. Hrs, as part of the ESCRT-0 complex, recognizes these ubiquitinated receptors and sorts them for lysosomal degradation, thereby terminating the signaling cascade.

Experimental Protocols

The structural and functional characterization of the Hrs VHS domain has been achieved through a combination of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited in the study of this domain.

X-ray Crystallography of the Hrs VHS Domain

This protocol outlines the general steps for determining the crystal structure of a protein domain like the Hrs VHS domain.

1. Protein Expression and Purification:

-

The DNA sequence encoding the human or Drosophila Hrs VHS domain (residues 1-153) is cloned into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His6).

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance solubility.

-

Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA agarose).

-

The purification tag is cleaved by a specific protease (e.g., Thrombin or TEV protease).

-

A final purification step using size-exclusion chromatography is performed to obtain a highly pure and homogenous protein sample in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

2. Crystallization:

-

The purified Hrs VHS domain is concentrated to 5-10 mg/mL.

-

Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

A variety of commercial crystallization screens are used to sample a wide range of pH, precipitant, and salt conditions.

-

Crystal hits are optimized by varying the protein and precipitant concentrations, and by using additives.

3. Data Collection and Structure Determination:

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The diffraction data is processed (indexed, integrated, and scaled) using software like HKL2000 or XDS.

-

The structure is solved by molecular replacement using a homologous structure as a search model, or by experimental phasing methods such as MAD or SAD if a selenomethionine-labeled protein is used.

-

The initial model is built into the electron density map using software like Coot and refined using programs like Phenix or REFMAC5.

-

The final model is validated for its stereochemical quality using tools like MolProbity.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution.

1. Sample Preparation:

-

Purified Hrs VHS domain and its binding partner (e.g., ubiquitin) are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

-

The concentrations of both protein samples are accurately determined using a spectrophotometer and their respective extinction coefficients.

2. ITC Experiment:

-

The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is filled with the Hrs VHS domain solution (e.g., 20-50 µM).

-

The injection syringe is filled with the ubiquitin solution at a concentration 10-20 times higher than that of the Hrs VHS domain (e.g., 200-500 µM).

-

A series of small injections (e.g., 2 µL) of the ubiquitin solution into the sample cell are performed, and the heat change associated with each injection is measured.

-

A control experiment is performed by injecting the ubiquitin solution into the buffer to determine the heat of dilution.

3. Data Analysis:

-

The raw ITC data (heat change per injection) is integrated and corrected for the heat of dilution.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software (e.g., Origin).

-

This analysis yields the stoichiometry of binding (n), the binding affinity (Ka, from which the dissociation constant Kd is calculated as 1/Ka), and the enthalpy of binding (ΔH). The change in entropy (ΔS) and Gibbs free energy (ΔG) can also be calculated.

Conclusion

The VHS domain of the Hrs protein is a structurally conserved and functionally versatile module that is essential for the proper sorting of ubiquitinated cargo within the endosomal system. Its right-handed superhelical structure provides a platform for specific protein-protein interactions, most notably with ubiquitin. The relatively weak affinity of a single VHS domain for monoubiquitin is overcome by the cooperative binding within the dimeric ESCRT-0 complex, ensuring efficient recognition of polyubiquitinated cargo. Through its role in the ESCRT pathway, the Hrs VHS domain is a critical regulator of signaling pathways that are fundamental to cell growth, differentiation, and homeostasis. A thorough understanding of the structure and function of the Hrs VHS domain, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies targeting diseases associated with aberrant endosomal sorting and signal transduction.

References

- 1. WikiGenes - Hrs - Hepatocyte growth factor regulated... [wikigenes.org]

- 2. Hrs sorts ubiquitinated proteins into clathrin-coated microdomains of early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HRS inhibits EGF receptor signaling in the RT4 rat schwannoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth factors induce differential phosphorylation profiles of the Hrs–STAM complex: a common node in signalling networks with signal-specific properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 6. VHS protein domain - Wikipedia [en.wikipedia.org]

- 7. VHS Protein Domain | Cell Signaling Technology [cellsignal.com]

- 8. Structure of the VHS domain of human Tom1 (target of myb 1): insights into interactions with proteins and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of the VHS and FYVE tandem domains of Hrs, a protein involved in membrane trafficking and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VHS domains of ESCRT-0 cooperate in high-avidity binding to polyubiquitinated cargo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VHS domains of ESCRT‐0 cooperate in high‐avidity binding to polyubiquitinated cargo | The EMBO Journal [link.springer.com]

- 12. Structural basis for acidic-cluster-dileucine sorting-signal recognition by VHS domains - PubMed [pubmed.ncbi.nlm.nih.gov]

evolution of the VHS protein domain

An In-depth Technical Guide on the Evolution and Function of the VHS Protein Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The VHS (Vps27, Hrs, and STAM) domain is a highly conserved protein module of approximately 150 amino acids that plays a pivotal role in intracellular trafficking and protein sorting. Found at the N-terminus of a range of eukaryotic proteins, its evolution is intrinsically linked to the development of complex endomembrane systems. This technical guide provides a comprehensive overview of the evolutionary history, structure, and function of the VHS domain, with a particular focus on its interactions with ubiquitinated cargo and acidic dileucine sorting motifs. Detailed experimental protocols for studying these interactions are provided, along with quantitative binding data and signaling pathway diagrams to serve as a resource for researchers in cell biology and drug development.

Introduction

The VHS domain, named after its discovery in Vacuolar protein sorting 27 (Vps27), Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs), and Signal transducing adaptor molecule (STAM), is a crucial component of the cellular machinery that governs protein trafficking.[1] These domains are essential for the recognition and sorting of cargo proteins within the endosomal system, playing a key role in processes ranging from receptor downregulation to lysosomal enzyme transport.[2][3] Understanding the molecular evolution and specific functions of the VHS domain is critical for elucidating the intricate network of intracellular transport and for identifying potential therapeutic targets in diseases where these pathways are dysregulated.

Evolutionary History and Phylogeny

The VHS domain is part of a larger superfamily of structurally related domains that includes the ENTH (Epsin N-Terminal Homology) and ANTH (AP180 N-Terminal Homology) domains.[4] Phylogenetic analyses reveal that these domains likely share a common ancestor and have co-evolved with the increasing complexity of membrane trafficking pathways in eukaryotes.[2]

Phylogenetic trees constructed from the alignment of VHS, ENTH, and ANTH domain sequences from a wide range of eukaryotic organisms show that each domain type forms a distinct monophyletic clade.[1] This suggests that the different domain families arose from ancient gene duplication events followed by functional divergence. The VHS and ENTH domains are more closely related to each other than to the ANTH domains.[1]

Proteins containing VHS domains can be broadly categorized into four groups based on their overall domain architecture:[1]

-

STAM/Hrs/EAST family: Possess a VHS domain, an SH3 domain, and often one or more ubiquitin-interacting motifs (UIMs).

-

FYVE domain-containing proteins: Characterized by a C-terminal FYVE domain that binds to phosphatidylinositol 3-phosphate, linking them to endosomal membranes.[2]

-

GGA family: Contain a GAT (GGA and Tom1) domain in addition to the VHS domain, which is involved in binding to ARF proteins at the trans-Golgi Network (TGN).[5]

-

Other proteins: A diverse group of proteins that contain a VHS domain in combination with other functional domains.

dot

Structure of the VHS Domain

The three-dimensional structure of the VHS domain has been resolved by X-ray crystallography and NMR spectroscopy.[2][4] It consists of a right-handed superhelix composed of eight alpha-helices.[2] The core of the domain is predominantly hydrophobic, while the surface displays patches of charged residues that are critical for its interactions with binding partners.[2]

While the overall helical fold is conserved, there are structural variations that dictate binding specificity. For instance, the VHS domains of GGA proteins have a specific surface architecture that recognizes acidic dileucine motifs, whereas the VHS domains of ESCRT-0 components like STAM and Hrs have a conserved surface that binds ubiquitin.[6][7] A notable exception is the VHS-like domain of tepsin, which lacks the C-terminal eighth helix and, as a result, does not bind to ubiquitin or dileucine motifs.[1]

Functional Roles and Signaling Pathways

The VHS domain functions as a versatile binding module that recognizes specific sorting signals on cargo proteins, thereby directing them to their correct subcellular destinations.

Recognition of Ubiquitinated Cargo by ESCRT-0

The ESCRT-0 complex, a heterodimer of Hrs and STAM, is the first component of the ESCRT pathway, which is responsible for sorting ubiquitinated membrane proteins into multivesicular bodies (MVBs) for degradation in the lysosome.[8] Both Hrs and STAM contain VHS domains that directly bind to ubiquitin on cargo proteins.[6] This interaction is the initial step in clustering ubiquitinated cargo on the endosomal membrane.[8]

dot

References

- 1. Recruitment and organization of ESCRT-0 and ubiquitinated cargo via condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ESCRT machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VHS Protein Domain | Cell Signaling Technology [cellsignal.com]

- 4. VHS domain -- a longshoreman of vesicle lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autoinhibition of the ligand-binding site of GGA1/3 VHS domains by an internal acidic cluster-dileucine motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Structural basis for acidic-cluster-dileucine sorting-signal recognition by VHS domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ESCRT - Wikipedia [en.wikipedia.org]

The VHS Domain Interactome: A Technical Guide to Binding Partners and Cellular Pathways

Abstract: The VHS (Vps27, Hrs, and STAM) domain is a highly conserved protein module of approximately 150 amino acids, integral to the regulation of intracellular trafficking in eukaryotes.[1] Characterized by a right-handed superhelical structure of eight α-helices, the VHS domain functions as a critical protein-protein interaction hub, primarily involved in cargo recognition and membrane targeting.[1][2][3] This technical guide provides an in-depth exploration of the VHS domain's binding partners, its role in key signaling pathways, and the experimental methodologies used to elucidate its complex interactome. Quantitative data on binding affinities are summarized, and detailed protocols for key experimental techniques are provided, making this a vital resource for researchers in cell biology and drug development.

Core Function and Structure of the VHS Domain

The VHS domain is consistently located at the N-terminus of the proteins in which it is found, suggesting this topology is crucial for its function.[2] Its structure forms a platform for recognizing specific molecular signals on cargo proteins and other adaptor molecules.[3] While over 40 eukaryotic proteins contain a VHS domain, they can be broadly classified based on their associated domains, which dictate their specific cellular roles.[1][2] These classes include proteins with SH3 domains (e.g., STAM), FYVE domains (e.g., Hrs), and GAT domains (e.g., GGA proteins).[1][2]

The VHS Domain Interactome: Key Binding Partners

The function of VHS domain-containing proteins is defined by their interaction partners. The primary ligands fall into two major categories: ubiquitin and acidic di-leucine sorting motifs.

Ubiquitin: A Universal Signal for Degradation and Sorting

A primary and widespread binding partner for many VHS domains is ubiquitin.[4][5] This interaction is fundamental to the sorting of ubiquitinated membrane proteins into the multivesicular body (MVB) pathway for eventual lysosomal degradation.

-

ESCRT-0 Complex: The Endosomal Sorting Complex Required for Transport (ESCRT) machinery is initiated by the ESCRT-0 complex, comprising Hrs and STAM.[4] Both proteins contain VHS domains that bind to ubiquitin on cargo proteins.[4][5] This initial recognition step is crucial for sequestering cargo destined for degradation. The binding interface involves helices α2 and α4 of the VHS domain engaging with the Ile44-centered hydrophobic patch on ubiquitin.[4][6]

-

Cooperative Binding: In the context of the intact ESCRT-0 complex, the VHS domains of Hrs and STAM, along with other ubiquitin-binding domains (UBDs) like the UIM (Ubiquitin-Interacting Motif), work in concert.[4][5] This cooperation results in a significantly higher avidity for polyubiquitin chains, particularly Lys63-linked chains, compared to monoubiquitin.[4] For instance, human ESCRT-0 binds Lys63-linked tetraubiquitin with a 50-fold greater affinity than monoubiquitin.[4]

-

Exceptions: Notably, the VHS domains of human GGA1 and GGA2 proteins appear to have lost the ability to bind ubiquitin, suggesting they have evolved a more specialized function.[4]

Acidic Di-leucine Motifs: Signals for TGN-to-Endosome Trafficking

The GGA (Golgi-localized, γ-ear-containing, ARF-binding) family of proteins utilizes its VHS domains for a distinct recognition event: binding to acidic di-leucine (ACLL) sorting signals.[5]

-

Cargo Recognition at the TGN: The VHS domains of GGA proteins directly interact with ACLL motifs present in the cytoplasmic tails of sorting receptors, such as the mannose 6-phosphate receptors (MPRs) and sortilin.[1][7][8] This interaction is essential for packaging these receptors into clathrin-coated vesicles at the trans-Golgi network (TGN) for transport to the endosomal/lysosomal system.[7][9]

-

Specificity: This binding is highly specific. The VHS domains of other proteins like Hrs and STAM do not recognize these acidic di-leucine signals, highlighting the functional divergence among VHS domain families.[5]

Other Interaction Partners

-

Tollip and Clathrin: The VHS domain-containing protein Tom1 (Target of Myb1) interacts with Tollip (Toll-interacting protein) and the clathrin heavy chain.[10] The Tom1-Tollip complex is proposed to function as an adaptor, linking ubiquitinated proteins to the clathrin machinery for vesicular transport.[10]

-

Intramolecular Interactions: The Hrs protein contains a C-terminal FYVE domain that can fold back and interact with its own N-terminal VHS domain, suggesting a potential mechanism for autoinhibition or regulation.[1][11]

Quantitative Data on VHS Domain Interactions

The systematic, quantitative analysis of protein-protein interactions is crucial for understanding the affinity and specificity that drive cellular processes.[12] Techniques like Surface Plasmon Resonance (SPR) have been instrumental in characterizing these interactions in real-time.[4][13]

| VHS Domain Protein | Binding Partner | Experimental Method | Quantitative Data (Affinity) | Reference |

| Human ESCRT-0 (Hrs/STAM) | Lys63-linked tetraubiquitin | Not Specified | ~50-fold tighter binding than monoubiquitin | [4] |

| Human ESCRT-0 (Hrs/STAM) | Lys48-linked tetraubiquitin | Not Specified | ~2-fold weaker binding than Lys63-linked | [4] |

| Vps27, Hrs, STAM (various) | Monoubiquitin | Surface Plasmon Resonance (SPR) | Binding confirmed, specific Kd not reported | [4] |

| STAM1 | Ubiquitin | NMR Spectroscopy | Binding interface mapped | [6] |

| GGA Proteins (1, 2, 3) | Acidic Di-leucine Motifs (MPRs, Sortilin) | Yeast Two-Hybrid, Pull-down Assays | Interaction confirmed, Kd not reported | [7][8] |

| Tom1 | Tollip, Ubiquitin, Clathrin | Gel Filtration, Western Blot | Complex formation confirmed | [10] |

VHS Domain-Mediated Signaling and Trafficking Pathways

The interactions mediated by VHS domains are central to at least two major intracellular trafficking pathways.

Endosomal Sorting by the ESCRT Pathway

The ESCRT pathway is essential for the downregulation of cell surface receptors and the clearance of misfolded proteins. The VHS domains of the ESCRT-0 components Hrs and STAM initiate this process by capturing ubiquitinated cargo on the endosomal membrane, funneling it toward the MVB and subsequent lysosomal degradation.

References

- 1. VHS Protein Domain | Cell Signaling Technology [cellsignal.com]

- 2. VHS protein domain - Wikipedia [en.wikipedia.org]

- 3. VHS domain -- a longshoreman of vesicle lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VHS domains of ESCRT-0 cooperate in high-avidity binding to polyubiquitinated cargo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAM Proteins Bind Ubiquitinated Proteins on the Early Endosome via the VHS Domain and Ubiquitin-interacting Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel ubiquitin binding site of STAM1 VHS domain by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Golgi-localizing, gamma-adaptin ear homology domain, ADP-ribosylation factor-binding (GGA) proteins interact with acidic dileucine sequences within the cytoplasmic domains of sorting receptors through their Vps27p/Hrs/STAM (VHS) domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Family of Proteins with γ-Adaptin and Vhs Domains That Facilitate Trafficking between the Trans-Golgi Network and the Vacuole/Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tom1, a VHS domain-containing protein, interacts with tollip, ubiquitin, and clathrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of the VHS domain of human Tom1 (target of myb 1): insights into interactions with proteins and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The VHS Domain: A Key Player in Endosomal Sorting of Cellular Cargo

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise sorting and transport of proteins and other macromolecules to their correct subcellular destinations are fundamental for maintaining cellular homeostasis. The endosomal-lysosomal pathway is a critical route for the degradation and recycling of transmembrane proteins, a process tightly regulated by a sophisticated machinery of sorting adaptors and recognition domains. Among these, the VHS (Vps-27, Hrs, and STAM) domain has emerged as a crucial player in the recognition and sorting of cargo destined for degradation. This technical guide provides a comprehensive overview of the structure, function, and regulation of the VHS domain in endosomal sorting, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this field.

Structure of the VHS Domain

The VHS domain is a conserved protein module of approximately 150 amino acids. Structurally, it is composed of a superhelix of eight alpha-helices, creating a right-handed helical bundle. This arrangement forms a surface with distinct charged patches that are crucial for its interaction with binding partners.[1] While the overall three-dimensional fold is conserved among different VHS domain-containing proteins, the surface electrostatic properties can vary, which likely contributes to their different binding specificities.

Function of the VHS Domain in Endosomal Sorting

The primary role of the VHS domain is to act as a recognition module for specific sorting signals on cargo proteins and to mediate their entry into the endosomal sorting pathway. This function is critical at two major sorting hubs: the trans-Golgi network (TGN) and the early endosome.

Recognition of Ubiquitinated Cargo by ESCRT-0

At the early endosome, the ESCRT-0 complex, composed of Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate) and STAM (Signal transducing adapter molecule), plays a pivotal role in the initial recognition and sequestration of ubiquitinated transmembrane proteins destined for lysosomal degradation.[2][3][4][5] Both Hrs and STAM contain N-terminal VHS domains that contribute to this process. The ESCRT-0 complex possesses multiple ubiquitin-binding motifs, including the VHS domains and ubiquitin-interacting motifs (UIMs), which collectively increase the avidity for poly-ubiquitinated cargo.[2][3][4]

The VHS domain of STAM has been shown to directly bind to ubiquitin.[6][7][8] The interaction is characterized by a relatively low affinity, which is typical for sorting receptors and allows for the dynamic exchange of cargo.

Sorting of Cargo with Acidic-Dileucine Motifs by GGA Proteins

At the TGN, a family of proteins known as the Golgi-localized, γ-ear-containing, ARF-binding proteins (GGAs) are responsible for sorting cargo proteins containing acidic-cluster-dileucine (AC-LL) motifs in their cytoplasmic tails.[9][10][11] This sorting directs proteins, such as the mannose-6-phosphate receptors (MPRs), into clathrin-coated vesicles destined for the endosomal system.[9][11][12][13][14] The VHS domains of GGA proteins are responsible for the specific recognition of these AC-LL signals.[10][11] The interaction between the GGA VHS domain and the AC-LL motif is crucial for the proper trafficking of lysosomal hydrolases.[9][11][14]

The Role of Tom1 and Tollip

Tom1 (Target of Myb1) is another VHS domain-containing protein implicated in endosomal trafficking.[1] Tom1, through its GAT domain, interacts with Tollip (Toll-interacting protein), which is associated with endosomes.[15] The Tom1-Tollip complex is proposed to link polyubiquitinated proteins to clathrin, thereby modulating endosomal functions.[1][15] While the Tom1 VHS domain is known to bind ubiquitin, the precise mechanism and its interplay with the Tollip interaction are still under investigation.[1]

Quantitative Data on VHS Domain Interactions

The interactions mediated by VHS domains are often of low to moderate affinity, which is a common feature of transient interactions within signaling and trafficking pathways. Surface Plasmon Resonance (SPR) is a powerful technique to quantitatively assess these binding events.

| VHS Domain Protein | Binding Partner | Method | Dissociation Constant (Kd) | Reference |

| Human STAM1 | Monoubiquitin | SPR | 220 µM | [2] |

| Human GGA1/3 | CI-MPR peptide | GST pull-down | Poor binding of full-length proteins due to autoinhibition | [10] |

| Human STAM2 | Ubiquitin | In vitro binding | Higher affinity than Hrs, GGA1, and Tom1 VHS domains | [6] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify VHS Domain Interactors

This protocol describes a general workflow for identifying proteins that interact with a specific VHS domain-containing protein in a cellular context.

Materials:

-

Cells expressing the VHS domain-containing protein of interest.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or 2x Laemmli sample buffer.

-

Primary antibody specific to the bait protein.

-

Protein A/G agarose or magnetic beads.

Procedure:

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add 20-30 µL of Protein A/G bead slurry to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add 30-50 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins by adding Elution Buffer and incubating for 5-10 minutes. For SDS-PAGE analysis, add Laemmli buffer and boil for 5 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity

This protocol provides a general outline for quantifying the interaction between a purified VHS domain and its binding partner using SPR.

Materials:

-

Purified recombinant VHS domain (ligand).

-

Purified binding partner, e.g., ubiquitin or a peptide containing a sorting motif (analyte).

-

SPR instrument and sensor chips (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

Procedure:

-

Ligand Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the purified VHS domain at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. Deactivate the remaining active groups with ethanolamine.

-

Analyte Injection: Prepare a series of dilutions of the analyte in the running buffer.

-

Binding Measurement: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate. Monitor the change in the response units (RU) over time to generate sensorgrams. Include a buffer-only injection as a control.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Live-Cell Fluorescence Microscopy for Tracking Endosomal Sorting

This protocol describes a general method to visualize the trafficking of a fluorescently tagged cargo protein and its co-localization with a VHS domain-containing protein.[16][17][18]

Materials:

-

Cells cultured on glass-bottom dishes suitable for microscopy.

-

Expression vectors for a fluorescently tagged cargo protein (e.g., Cargo-GFP) and a fluorescently tagged VHS domain-containing protein (e.g., VHS-protein-RFP).

-

Transfection reagent.

-

Live-cell imaging microscope equipped with an environmental chamber to maintain temperature, CO2, and humidity.

Procedure:

-

Cell Transfection: Co-transfect the cells with the expression vectors for the fluorescently tagged cargo and VHS domain-containing protein.

-

Cell Culture: Allow the cells to express the proteins for 24-48 hours.

-

Live-Cell Imaging: Mount the dish on the microscope stage within the environmental chamber.

-

Image Acquisition: Acquire time-lapse images using appropriate filter sets for the fluorescent proteins. Capture images at regular intervals to track the dynamic movement and co-localization of the two proteins.

-

Image Analysis: Use image analysis software to quantify the co-localization of the cargo and the VHS domain-containing protein in different endosomal compartments over time.

Conclusion

The VHS domain is a versatile and essential module in the intricate network of endosomal sorting. Its ability to recognize both ubiquitinated cargo and specific peptide motifs allows it to function at multiple stages of the endocytic and biosynthetic pathways. Understanding the precise molecular mechanisms of these interactions, including their affinities and regulation, is crucial for elucidating the complexities of protein trafficking and for identifying potential therapeutic targets in diseases where these pathways are dysregulated. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the critical role of the VHS domain in cellular function.

References

- 1. Tom1, a VHS domain-containing protein, interacts with tollip, ubiquitin, and clathrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recruitment and organization of ESCRT-0 and ubiquitinated cargo via condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. ESCRT-dependent cargo sorting at multivesicular endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Identification of a novel ubiquitin binding site of STAM1 VHS domain by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STAM proteins bind ubiquitinated proteins on the early endosome via the VHS domain and ubiquitin-interacting motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sorting of mannose 6-phosphate receptors mediated by the GGAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autoinhibition of the ligand-binding site of GGA1/3 VHS domains by an internal acidic cluster-dileucine motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mammalian GGAs act together to sort mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian GGAs act together to sort mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of the cation-dependent mannose 6-phosphate receptor with GGA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recruitment of clathrin onto endosomes by the Tom1-Tollip complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Live cell imaging of endosomal trafficking in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

The VHS Domain: A Technical Guide to its Discovery, History, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The VHS (Vps-27, Hrs, and STAM) domain is a highly conserved protein module of approximately 140-150 amino acids, first identified through sequence homology between the yeast Vacuolar Protein Sorting 27 (Vps27), the mammalian Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs), and the Signal Transducing Adaptor Molecule (STAM).[1] This whitepaper provides an in-depth technical examination of the VHS domain, detailing its discovery, three-dimensional structure, and critical roles in vesicular trafficking and signal transduction. We present a comprehensive overview of its binding partners, including quantitative binding affinities, and elucidate its function within key signaling pathways such as the ESCRT machinery and the sorting of mannose-6-phosphate receptors. Detailed protocols for seminal experiments used to characterize the VHS domain are also provided to facilitate further research and application in drug development.

Discovery and History

The identification of the VHS domain emerged from comparative sequence analyses of proteins involved in endosomal sorting. The acronym "VHS" is derived from the first letters of the three proteins in which it was initially characterized: V ps27, H rs, and S TAM.[1] Vps27 is a key component of the endosomal sorting complex required for transport (ESCRT) machinery in yeast, essential for the formation of multivesicular bodies (MVBs). Hrs and STAM are their mammalian counterparts, playing crucial roles in the sorting of ubiquitinated cargo into the lysosomal degradation pathway.[2] The discovery that this conserved N-terminal domain was a distinct functional unit paved the way for understanding its widespread importance in eukaryotic trafficking pathways.

Structure of the VHS Domain

The three-dimensional structure of the VHS domain has been resolved through X-ray crystallography and NMR spectroscopy, revealing a conserved fold despite low overall sequence similarity. The domain consists of a right-handed superhelix of eight alpha-helices.[3] This helical bundle creates a solvent-exposed surface with distinct charged patches that are critical for its interaction with binding partners. For instance, the crystal structure of the human Tom1 VHS domain revealed a basic patch on one side and a negatively charged ridge on the opposite side, suggesting multiple modes of protein-protein and protein-lipid interactions.[4]

Molecular Function and Binding Partners

The primary function of the VHS domain is to act as a molecular scaffold, recognizing and binding to specific sorting signals on cargo proteins and facilitating their incorporation into transport vesicles. This function is mediated by direct interactions with a variety of molecular determinants.

Interaction with Ubiquitin

A key function of the VHS domains within the ESCRT-0 complex (composed of Hrs and STAM) is the recognition of ubiquitin, a primary signal for the lysosomal degradation of transmembrane proteins. The VHS domains of both Hrs and STAM contribute to the high-avidity binding of polyubiquitinated cargo.[5][6] NMR and structural studies have identified a hydrophobic patch on the VHS domain surface that interacts with the Ile44 hydrophobic patch on ubiquitin.[7]

Recognition of Acidic Di-leucine Motifs

The VHS domains of the Golgi-localized, gamma-ear-containing, ARF-binding (GGA) proteins recognize acidic di-leucine sorting motifs ([D/E]XXL[L/I]) present in the cytoplasmic tails of cargo proteins like the mannose-6-phosphate receptors (MPRs).[8][9] This interaction is crucial for sorting newly synthesized lysosomal hydrolases from the trans-Golgi network (TGN) to the endosomes. Structural studies of the GGA1-VHS domain in complex with an MPR-derived peptide show the peptide binding in an extended conformation within a groove formed by helices 6 and 8 of the VHS domain.[10]

Quantitative Analysis of VHS Domain Interactions

The binding affinities of VHS domains for their various ligands have been quantified using techniques such as Surface Plasmon Resonance (SPR). These studies have provided valuable insights into the specificity and avidity of these interactions.

| VHS Domain Protein | Binding Partner | Method | Dissociation Constant (Kd) | Reference |

| STAM2 | Monoubiquitin | SPR | ~280 µM | [6] |

| Hrs (DUIM) | Monoubiquitin | SPR | ~130 µM | [6] |

| ESCRT-0 (full complex) | Lys63-linked tetraubiquitin | SPR | Significantly higher affinity than monoubiquitin | [11] |

| GGA1 | CI-MPR tail peptide | GST pull-down | N/A (qualitative) | [8] |

| GGA2 | CI-MPR tail peptide | Yeast Two-Hybrid | N/A (qualitative) | [9] |

| GGA3 | CI-MPR tail peptide | SPR | ~1.5 µM |

Note: This table is a summary of available data and may not be exhaustive. The exact Kd values can vary depending on the experimental conditions.

Key Signaling Pathways Involving the VHS Domain

The VHS domain is a central player in several critical cellular signaling and trafficking pathways.

The ESCRT Pathway and Multivesicular Body Formation

The ESCRT machinery is responsible for the sorting of ubiquitinated transmembrane proteins into intraluminal vesicles (ILVs) of multivesicular bodies (MVBs), leading to their eventual degradation in the lysosome. The ESCRT-0 complex, a heterodimer of Hrs and STAM, initiates this process. The VHS domains of Hrs and STAM are responsible for the initial recognition and clustering of ubiquitinated cargo on the endosomal membrane. This clustering is a crucial first step for the subsequent recruitment of the downstream ESCRT-I, -II, and -III complexes, which drive membrane budding and scission.

References

- 1. Frontiers | Protein Trafficking or Cell Signaling: A Dilemma for the Adaptor Protein TOM1 [frontiersin.org]

- 2. The ESCRT Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VHS Protein Domain | Cell Signaling Technology [cellsignal.com]

- 4. Structure of the VHS domain of human Tom1 (target of myb 1): insights into interactions with proteins and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Vps27/Hrs/STAM (VHS) Domain of the Signal-transducing Adaptor Molecule (STAM) Directs Associated Molecule with the SH3 Domain of STAM (AMSH) Specificity to Longer Ubiquitin Chains and Dictates the Position of Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hrs and STAM Function Synergistically to Bind Ubiquitin-Modified Cargoes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel ubiquitin binding site of STAM1 VHS domain by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autoinhibition of the ligand-binding site of GGA1/3 VHS domains by an internal acidic cluster-dileucine motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of GGA2 to the lysosomal enzyme sorting motif of the mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for recognition of acidic-cluster dileucine sequence by GGA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VHS domains of ESCRT‐0 cooperate in high‐avidity binding to polyubiquitinated cargo | The EMBO Journal [link.springer.com]

The VHS Domain: A Key Player in Eukaryotic Protein Trafficking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The VHS (Vps-27, Hrs, and STAM) domain is a conserved protein module of approximately 140 amino acids that plays a pivotal role in the intricate network of vesicular trafficking within eukaryotic cells.[1][2] Found at the N-terminus of a diverse range of proteins, this helical domain acts as a crucial molecular scaffold, mediating protein-protein and protein-lipid interactions that are fundamental to the correct sorting and transport of cellular cargo.[1] This technical guide provides a comprehensive overview of the VHS domain across different eukaryotic species—yeast, plants, and humans—with a focus on its structure, function, and the experimental methodologies used to elucidate its role in cellular signaling pathways.

Core Functions and Structural Organization

The primary function of the VHS domain lies in its ability to recognize and bind to specific sorting signals on cargo proteins and to interact with other components of the trafficking machinery. This dual capacity allows VHS domain-containing proteins to act as adaptors, linking cargo to the transport vesicles that shuttle between different cellular compartments.

Structurally, the VHS domain adopts a right-handed superhelical fold composed of eight alpha-helices.[1] This conserved architecture creates a surface with distinct charged patches that are critical for its interaction with binding partners.[2] While the overall three-dimensional structure is conserved, variations in the surface residues across different VHS domain-containing proteins contribute to their specific binding preferences and diverse biological roles.

The VHS Domain in Different Eukaryotic Lineages

While the fundamental role of the VHS domain in protein trafficking is conserved, its specific functions and the proteins in which it is found have diversified throughout eukaryotic evolution.

Yeast: A Key Component of the ESCRT Pathway

In the budding yeast Saccharomyces cerevisiae, the VHS domain is prominently featured in Vps27p, a key component of the ESCRT-0 (Endosomal Sorting Complex Required for Transport) complex.[3][4] The ESCRT machinery is essential for the formation of multivesicular bodies (MVBs) and the sorting of ubiquitinated membrane proteins destined for degradation in the vacuole (the yeast equivalent of the lysosome).[3][5]

The VHS domain of Vps27p, in conjunction with its ubiquitin-interacting motifs (UIMs), recognizes and binds to ubiquitinated cargo proteins on the endosomal membrane.[3][4] This initial recognition step is crucial for initiating the ESCRT pathway, leading to the sequestration of cargo into intraluminal vesicles of the MVB.

Signaling Pathway: ESCRT-0 Mediated Cargo Recognition in Yeast

The following diagram illustrates the initial steps of the ESCRT pathway in yeast, highlighting the central role of the Vps27p VHS domain.

Humans: Orchestrating Golgi to Endosome Trafficking

In humans, the VHS domain is found in several protein families, most notably the GGA (Golgi-localized, γ-adaptin ear homology domain, ARF-binding) proteins.[6] The three human GGA proteins (GGA1, GGA2, and GGA3) are key regulators of protein trafficking from the trans-Golgi network (TGN) to endosomes.[7]

The VHS domains of GGA proteins recognize acidic dileucine sorting motifs (DXXLL) present in the cytoplasmic tails of various transmembrane cargo proteins, such as the mannose-6-phosphate receptors (MPRs).[6][8][9] This interaction ensures the proper sorting of lysosomal hydrolases and other proteins into clathrin-coated vesicles budding from the TGN.[6]

Signaling Pathway: GGA-mediated Sorting at the Human TGN

The diagram below depicts the role of GGA proteins in sorting cargo at the TGN for transport to the endosomes.

Plants: A Role in Vacuolar Sorting

In plants, the vacuole is a large, multifunctional organelle with roles in storage, degradation, and maintaining turgor pressure. The trafficking of proteins to the vacuole is a complex process involving vacuolar sorting receptors (VSRs).[10][11][12] While the direct involvement of VHS domain-containing proteins in plant-specific vacuolar sorting pathways is an area of active research, homologs of ESCRT components, including proteins with domains analogous in function to VHS domains, have been identified in plants like Arabidopsis thaliana.[13]

The plant ESCRT machinery is implicated in the formation of MVBs, which fuse with the vacuole to deliver cargo.[14] It is hypothesized that plant proteins with VHS or similar domains participate in the recognition of ubiquitinated cargo for entry into the ESCRT pathway, mirroring the mechanism observed in yeast and mammals.

Putative Signaling Pathway: Vacuolar Sorting in Plants

This diagram illustrates a proposed model for the involvement of ESCRT-like machinery in plant vacuolar protein sorting.

Quantitative Analysis of VHS Domain Interactions

The affinity of VHS domains for their binding partners is a critical determinant of their biological function. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed to quantify these interactions. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating stronger binding.

| VHS Domain Protein | Interacting Partner | Binding Motif/Domain | Dissociation Constant (Kd) | Eukaryotic Species |

| Human GGA1 (VHS) | Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) | Acidic dileucine (DXXLL) | ~1.4 µM | Human |

| Human GGA3 (VHS) | Sortilin | Acidic dileucine (DXXLL) | ~5.6 µM | Human |

| Yeast Vps27 (VHS) | Ubiquitin | - | >100 µM (weak affinity)[15][16] | S. cerevisiae |

| Human STAM1 (VHS) | Ubiquitin | - | >100 µM (weak affinity)[15][16] | Human |

Note: The Kd values can vary depending on the experimental conditions and the specific constructs used.

Experimental Protocols for Studying VHS Domain Interactions

The study of VHS domain function relies on a variety of in vitro and in vivo techniques to identify binding partners and elucidate their role in cellular pathways. Detailed protocols for two of the most common methods, Co-immunoprecipitation and GST Pull-down assays, are provided below.

Co-immunoprecipitation (Co-IP) of a VHS Domain-Containing Protein Complex from Yeast

This protocol describes the co-immunoprecipitation of the Vps27p complex from S. cerevisiae to identify interacting proteins.

Workflow for Yeast Co-IP

Detailed Methodology:

-

Yeast Culture and Lysis:

-

Grow yeast cells expressing a tagged version of Vps27p (e.g., Vps27-HA) to mid-log phase.

-

Harvest cells by centrifugation and wash with sterile water.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM HEPES-KOH, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).

-

Lyse the cells by vortexing with glass beads at 4°C.[12]

-

-

Lysate Preparation and Pre-clearing:

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Pre-clear the supernatant by incubating with Protein A/G agarose beads to reduce non-specific binding.[17]

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.[12]

-

-

Capture and Washing:

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.[12]

-

Pellet the beads by centrifugation and wash several times with wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% Triton X-100) to remove unbound proteins.[17]

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for the identification of novel interactors.[12]

-

GST Pull-down Assay to Investigate the Interaction between a Human GGA VHS Domain and a Sorting Receptor

This protocol outlines a GST pull-down assay to confirm the interaction between the VHS domain of a human GGA protein and the cytoplasmic tail of a sorting receptor like sortilin.

Workflow for GST Pull-down Assay

Detailed Methodology:

-

Protein Expression and Purification:

-

Express the VHS domain of a human GGA protein (e.g., GGA3) as a fusion with Glutathione-S-Transferase (GST) in E. coli.[18]

-

Purify the GST-GGA-VHS fusion protein using glutathione-agarose beads.

-

-

Preparation of Prey Lysate:

-

Prepare a cell lysate from human cells known to express the sorting receptor of interest (e.g., sortilin). Use a mild lysis buffer to preserve protein interactions.

-

-

Pull-down Assay:

-

Washing and Elution:

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for the sorting receptor to confirm the interaction.[20]

-

Conclusion and Future Directions

The VHS domain is a versatile and essential component of the eukaryotic protein trafficking machinery. Its conserved structural fold provides a platform for the recognition of diverse sorting signals, enabling the accurate delivery of cellular cargo. While significant progress has been made in understanding the role of VHS domains in yeast and human cells, particularly in the context of the ESCRT and GGA pathways, their functions in other eukaryotic lineages, such as plants, are still being actively investigated.

Future research will likely focus on:

-

Quantitative Interactomics: Large-scale quantitative proteomics and interactomics studies will provide a more comprehensive map of the VHS domain interactome in different species and cellular contexts.[21]

-

Structural Dynamics: High-resolution structural studies of VHS domains in complex with their binding partners will provide deeper insights into the molecular basis of their specificity and regulation.

-

Drug Development: Given the involvement of VHS domain-containing proteins in various diseases, including cancer and neurodegenerative disorders, these proteins represent potential targets for the development of novel therapeutics.

This technical guide provides a solid foundation for researchers and professionals seeking to understand and investigate the critical role of the VHS domain in eukaryotic cell biology. The provided methodologies and pathway diagrams serve as a starting point for further exploration into this fascinating and functionally diverse protein domain.

References

- 1. researchgate.net [researchgate.net]

- 2. VHS domain -- a longshoreman of vesicle lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recruitment and organization of ESCRT-0 and ubiquitinated cargo via condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Cell Biology of the ESCRT Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane Fission Reactions of the Mammalian ESCRT Pathway | Annual Reviews [annualreviews.org]

- 7. Protein sorting from endosomes to the TGN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Golgi-localized, γ-Ear-containing, ADP-Ribosylation Factor-binding Proteins: Roles of the Different Domains and Comparison with AP-1 and Clathrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vacuolar sorting receptor for seed storage proteins in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vacuolar Sorting Receptor-Mediated Trafficking of Soluble Vacuolar Proteins in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Arabidopsis ESCRT protein-protein interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Ubiquitin-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endosome-to-TGN Trafficking: Organelle-Vesicle and Organelle-Organelle Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bitesizebio.com [bitesizebio.com]

- 18. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 19. goldbio.com [goldbio.com]

- 20. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 21. Combining Quantitative Proteomics and Interactomics for a Deeper Insight into Molecular Differences between Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Mutations in the VHS Protein Domain: A Technical Guide for Researchers

An in-depth exploration of the core functions, mutational landscape, and therapeutic implications of the VHS protein domain for researchers, scientists, and drug development professionals.